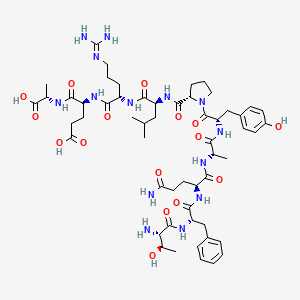
Uracil-13c4,15n2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil-13c4,15n2 is a labeled isotopic compound of uracil, a pyrimidine nucleobase found in RNA. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of biochemistry and molecular biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uracil-13c4,15n2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the uracil molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without altering the uracil structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon and nitrogen sources. The process requires precise control of reaction conditions to achieve high purity and yield. The final product is then purified and characterized to ensure it meets the required specifications for research applications .
化学反応の分析
Types of Reactions
Uracil-13c4,15n2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of uracil derivatives with additional oxygen atoms, while reduction can result in the formation of dihydro-uracil derivatives .
科学的研究の応用
Uracil-13c4,15n2 has a wide range of scientific research applications, including:
Chemistry: Used as an isotopic tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Utilized in nucleic acid research to study RNA synthesis, structure, and function.
Medicine: Employed in metabolic studies to understand the metabolism of uracil and its derivatives in biological systems.
Industry: Used in the development of new pharmaceuticals and diagnostic tools .
作用機序
The mechanism of action of Uracil-13c4,15n2 involves its incorporation into RNA molecules during transcription. The labeled isotopes allow researchers to track and study the behavior of uracil in various biological processes. The molecular targets include RNA polymerase and other enzymes involved in RNA synthesis. The pathways involved include the pyrimidine biosynthesis pathway and RNA metabolic pathways .
類似化合物との比較
Similar Compounds
Uracil-15n2: Labeled with nitrogen-15 isotopes, used in similar research applications.
Uracil-13c4: Labeled with carbon-13 isotopes, used for studying carbon metabolism in biological systems .
Uniqueness
Uracil-13c4,15n2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in research studies, allowing for the simultaneous tracking of carbon and nitrogen atoms in metabolic pathways and biochemical reactions .
特性
分子式 |
C4H4N2O2 |
|---|---|
分子量 |
118.044 g/mol |
IUPAC名 |
(2,4,5,6-13C4,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
ISAKRJDGNUQOIC-IDEBNGHGSA-N |
異性体SMILES |
[13CH]1=[13CH][15NH][13C](=O)[15NH][13C]1=O |
正規SMILES |
C1=CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


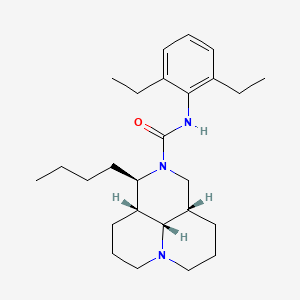

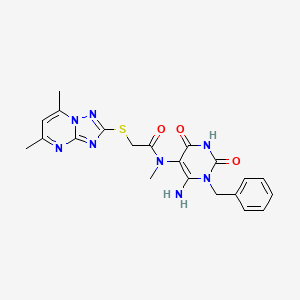
![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)
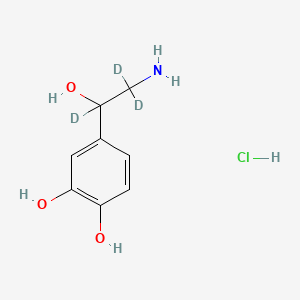
![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
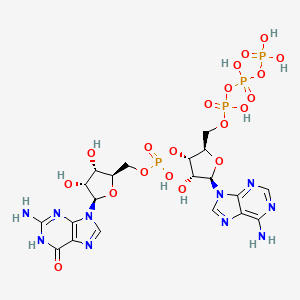
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
